2-Methylterephthalic acid

Description

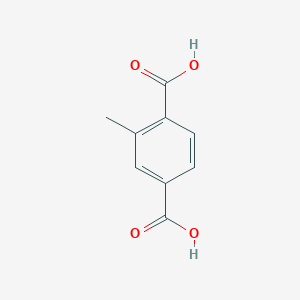

Structure

3D Structure

Properties

IUPAC Name |

2-methylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMBOFGKHIXOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281188 | |

| Record name | 2-Methylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5156-01-4 | |

| Record name | 2-Methylterephthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Selective Synthesis of 2-Methylterephthalic Acid via Oxidation of 2,4-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylterephthalic acid is a valuable substituted aromatic dicarboxylic acid, serving as a critical building block in the synthesis of specialized polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. This guide details a reliable and selective method for synthesizing this compound by the direct oxidation of 2,4-dimethylbenzoic acid. The featured methodology leverages the robust oxidizing power of potassium permanganate (KMnO₄) in an alkaline solution, offering a straightforward and environmentally conscious route that proceeds with high selectivity and mild reaction conditions. This document provides a comprehensive overview of the underlying reaction mechanism, a detailed, step-by-step experimental protocol, and a discussion of the factors governing the reaction's selectivity and yield.

Introduction and Rationale

This compound (C₉H₈O₄, molar mass: 180.16 g/mol ) is an isomer of the terephthalic acid family, distinguished by a methyl group at the 2-position of the benzene ring.[1] This structural feature imparts unique properties to its derivatives, making it a sought-after precursor in materials science and medicinal chemistry.[2] For instance, its asymmetry is utilized in the creation of novel chiral polymers and specialized liquid crystalline materials.[2]

While several synthetic routes to this compound exist, many involve multi-step processes or harsh reagents. The selective oxidation of a readily available precursor like 2,4-dimethylbenzoic acid presents a more direct and efficient pathway. The core challenge of this transformation lies in selectively oxidizing the methyl group at the 4-position while leaving the methyl group at the 2-position and the existing carboxyl group intact. This guide focuses on a well-documented method that achieves this selectivity using potassium permanganate.[2] This approach is advantageous due to its mild conditions, relatively short reaction time, and the use of a common, powerful oxidizing agent.[2]

Mechanism and Synthetic Strategy

The synthesis hinges on the potent ability of potassium permanganate to oxidize alkyl side-chains on an aromatic ring down to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom.[3][4][5]

2.1. The Oxidizing Agent: Potassium Permanganate (KMnO₄)

Potassium permanganate is a strong oxidizing agent capable of converting alkylbenzenes to their corresponding benzoic acids.[3][6] The reaction typically proceeds under basic (alkalic) conditions, which helps to solubilize the organic acid starting material and product as their carboxylate salts. The reaction is then followed by acidification to yield the final dicarboxylic acid.

2.2. The Challenge of Selectivity

The starting material, 2,4-dimethylbenzoic acid, possesses two methyl groups, both of which are susceptible to oxidation.[2] Therefore, the reaction could potentially yield three different products:

-

This compound (desired product, from oxidation of the 4-methyl group)

-

4-Methylisophthalic acid (from oxidation of the 2-methyl group)

-

Trimellitic acid (from oxidation of both methyl groups)

2.3. Rationale for Observed Selectivity

The reported high selectivity for the oxidation of the 4-methyl group is attributed to a combination of steric and electronic effects.[2]

-

Steric Hindrance: The existing carboxylic acid group and the methyl group at the 2-position create significant steric hindrance around the 2-methyl group. This bulkiness makes it more difficult for the large permanganate ion (MnO₄⁻) to attack the benzylic hydrogens of the 2-methyl group.

-

Inductive Effect: The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, making the methyl groups less susceptible to oxidation than those on a neutral benzene ring. However, the methyl group at the 4-position (para) is less sterically hindered and more electronically accessible for attack by the oxidant.[2]

The reaction proceeds in an alkaline solution, where the 2,4-dimethylbenzoic acid is deprotonated to form the 2,4-dimethylbenzoate ion. The permanganate then oxidizes the 4-methyl group. The manganese dioxide (MnO₂) precipitate, a byproduct of the reduction of permanganate, is subsequently removed, and the desired this compound is precipitated by acidifying the solution.

Detailed Experimental Protocol

This protocol is based on the procedure reported by Zou et al. for the selective oxidation of 2,4-dimethylbenzoic acid.[2]

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |

| 2,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | Technical |

| Potassium Permanganate | KMnO₄ | 158.03 | Analytical |

| Sodium Hydroxide | NaOH | 40.00 | Analytical |

| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) |

| Distilled Water | H₂O | 18.02 | N/A |

3.2. Step-by-Step Synthesis Workflow

Step 1: Dissolution of Starting Material

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 7.5 g (0.05 mol) of 2,4-dimethylbenzoic acid in 300 mL of a 2% (w/v) aqueous sodium hydroxide solution.

-

Gently heat the mixture to 80-90 °C with stirring until all the solid has dissolved.

Step 2: Oxidation with KMnO₄

-

Separately, prepare a solution of 18.0 g (0.114 mol) of potassium permanganate in 250 mL of distilled water.

-

Slowly add the KMnO₄ solution to the stirred, heated solution of 2,4-dimethylbenzoic acid via the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature at approximately 95 °C.

-

After the addition is complete, continue to stir the reaction mixture at 95 °C for an additional 2-3 hours. The purple color of the permanganate will gradually disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

Step 3: Quenching and Filtration

-

Once the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture to room temperature.

-

Filter the mixture using a Büchner funnel to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

Step 4: Precipitation of Product

-

Transfer the clear filtrate to a beaker and cool it in an ice bath.

-

Slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches approximately 2-3.

-

A white precipitate of this compound will form.

Step 5: Isolation and Purification

-

Collect the white precipitate by filtration.

-

Wash the product on the filter with cold distilled water to remove any remaining salts.

-

Dry the purified this compound in an oven at 80-100 °C to a constant weight. The reported average yield is approximately 55%.[2]

3.3. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H-NMR Spectroscopy: To confirm the presence and positions of the aromatic protons, the methyl group, and the carboxylic acid protons.

-

¹³C-NMR Spectroscopy: As reported, characteristic peaks should appear around δ 168.2 and 166.7 (for the two COOH groups) and δ 20.9 (for the CH₃ group).[2]

-

FT-IR Spectroscopy: To identify the characteristic C=O and O-H stretches of the carboxylic acid groups.

-

Melting Point Analysis: To compare with the literature value.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process, from the starting material to the final purified product.

Caption: Workflow for the synthesis of this compound.

Conclusion

The selective oxidation of 2,4-dimethylbenzoic acid using potassium permanganate in an alkaline medium is an effective and accessible method for the laboratory-scale synthesis of this compound. The procedure is characterized by its operational simplicity, high selectivity driven by steric and electronic factors, and mild reaction conditions.[2] This makes it a valuable technique for researchers requiring this important dicarboxylic acid for applications in polymer science, materials chemistry, and the development of novel pharmaceutical agents. Further optimization of reaction conditions, such as the molar ratio of reactants and temperature, may lead to improved yields.[2]

References

-

Zou, G.-Y., Yao, R.-S., Wan, X.-H., Zhu, H.-X., & He, H.-B. (2007). Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationOf 2,4-Dimethyl BenzoicAcid UsingKMnO4. Organic Chemistry: An Indian Journal, 3(3), 118-121. Link

-

Trade Science Inc. (2007). Organic CHEMISTRY. Full Paper on the Synthesis of 2-Methyl Terephthalic Acid. Link

-

TSI Journals. (n.d.). Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationOf 2,4-Dimethyl BenzoicAcid UsingKMnO4. Revistas de pesquisa, científicas e acadêmicas. Link

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Link

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Link

-

Lumen Learning. Organic Chemistry II: Reactions of alkylbenzenes. Link

-

Kevin A. G. Amoulex. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids. YouTube. Link

-

PubChem. (n.d.). 2,4-Dimethylbenzoic acid. National Center for Biotechnology Information. Link

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (n.d.). This compound. Merck. Link

Sources

- 1. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Methylterephthalic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-methylterephthalic acid, a key aromatic dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physical and chemical properties, detailed synthesis protocols, and potential applications of this versatile compound. Our focus is on delivering not just data, but also the scientific rationale behind the observed properties and experimental procedures, ensuring a thorough and practical understanding.

Introduction: The Significance of this compound

This compound (2-MTA) is a substituted aromatic dicarboxylic acid, a derivative of terephthalic acid with a methyl group at the 2-position of the benzene ring. This seemingly simple structural modification imparts unique properties that distinguish it from its parent compound, terephthalic acid, a high-volume commodity chemical primarily used in the production of polyethylene terephthalate (PET).[1] The introduction of the methyl group creates asymmetry and steric hindrance, influencing the molecule's solubility, reactivity, and its packing in the solid state. These characteristics make 2-MTA a valuable building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and as a potential intermediate in the pharmaceutical industry.[2][3] In drug design, the incorporation of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[4] This guide aims to provide a detailed exploration of 2-MTA, offering insights into its scientific and practical importance.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 2-MTA is fundamental for its application in synthesis, purification, and formulation.

Core Identification and Physical State

| Property | Value | Source(s) |

| CAS Number | 5156-01-4 | [5][6] |

| Molecular Formula | C₉H₈O₄ | [5] |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White to light yellow crystalline powder | [3] |

| Storage | Store in a dry, sealed container at room temperature | [5] |

Structural and Electronic Properties

The structure of 2-MTA, with its two carboxylic acid groups and a methyl group on the aromatic ring, dictates its chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylbenzene-1,4-dicarboxylic acid | |

| Synonyms | 2-Methyl-1,4-benzenedicarboxylic acid, Methylterephthalic acid | [3] |

| InChI | InChI=1S/C9H8O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | [6] |

| SMILES | CC1=CC(=CC=C1C(=O)O)C(=O)O | [5] |

| Predicted pKa | 3.38 ± 0.25 | [5] |

The predicted pKa value suggests that 2-MTA is a moderately strong organic acid, a property attributable to the electron-withdrawing nature of the carboxylic acid groups.

Solubility Profile

Chemical Properties and Reactivity

The chemical reactivity of 2-MTA is centered around its two carboxylic acid functional groups and the methyl group attached to the aromatic ring.

Synthesis of this compound

A common and environmentally conscious method for the synthesis of 2-MTA is the selective oxidation of 2,4-dimethylbenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.[2][9][10] This reaction is highly selective, with the methyl group at the 4-position being preferentially oxidized over the methyl group at the 2-position, likely due to steric hindrance from the adjacent carboxylic acid group in the starting material.[2] The reaction typically proceeds to completion within 5 hours.[9][10]

Caption: Synthesis of this compound via selective oxidation.

Key Reactions

-

Esterification: The carboxylic acid groups of 2-MTA can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding mono- or di-esters. These esters are often used as intermediates in further chemical transformations.

-

Polymerization: 2-MTA can serve as a monomer in condensation polymerization reactions with diols to produce polyesters. The presence of the methyl group can introduce chirality and modify the physical properties of the resulting polymer, such as its crystallinity and solubility.[2]

-

Formation of Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes 2-MTA an excellent organic linker for the synthesis of MOFs.[3] These crystalline materials with high porosity have potential applications in gas storage, catalysis, and drug delivery.[11]

Experimental Protocols

Synthesis and Purification of this compound

The following protocol is a generalized procedure based on the selective oxidation of 2,4-dimethylbenzoic acid.[2][9]

Materials:

-

2,4-Dimethylbenzoic acid

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2,4-dimethylbenzoic acid in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate in distilled water to the reaction mixture with vigorous stirring. The molar ratio of KMnO₄ to 2,4-dimethylbenzoic acid is a critical parameter for selective oxidation and should be optimized.

-

Heat the reaction mixture to reflux and maintain for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated sulfuric acid until the pH is strongly acidic, which will cause the this compound to precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with cold distilled water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

Analytical Characterization

The identity and purity of the synthesized 2-MTA should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups. The integration and splitting patterns of these signals can confirm the structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the carboxyl carbons, the aromatic carbons, and the methyl carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the C-H stretches of the aromatic ring and the methyl group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The mass spectrum of 2-MTA is expected to show a molecular ion peak at m/z 180.[9]

Applications in Drug Development and Materials Science

While direct applications of 2-MTA as an active pharmaceutical ingredient (API) are not widely reported, its role as a pharmaceutical intermediate and a building block for advanced materials is of significant interest.

Pharmaceutical Intermediate

Pharmaceutical intermediates are chemical compounds that are used in the synthesis of APIs.[12] The structural features of 2-MTA, including its dicarboxylic acid functionality and the presence of a methyl group, make it a candidate for use in the synthesis of more complex drug molecules. The carboxylic acid groups can be converted to a variety of other functional groups, and the methyl group can influence the molecule's interaction with biological targets.

Metal-Organic Frameworks for Drug Delivery

As a linker in MOFs, 2-MTA can contribute to the formation of porous materials capable of encapsulating and releasing drug molecules.[11] The properties of the MOF, such as pore size and chemical environment, can be tuned by the choice of the organic linker and the metal ion, allowing for the controlled delivery of therapeutic agents.

Advanced Polymers

The use of 2-MTA in the synthesis of polymers can lead to materials with novel properties. For example, it has been used to prepare poly(2-methyl paraphenylenebenzobisthiazole), a high-performance polymer used as a reinforcing material.[2] The asymmetry of 2-MTA can also be exploited to create chiral polymers with specific optical or recognition properties.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a range of existing and potential applications in materials science and the pharmaceutical industry. Its unique structural features, stemming from the presence of a methyl group on the terephthalic acid backbone, give rise to distinct physical and chemical properties. A thorough understanding of these properties, along with well-defined synthetic and analytical protocols, is crucial for unlocking the full potential of this important molecule. Further research into its applications, particularly in the realm of drug development and advanced materials, is warranted and expected to yield exciting new discoveries.

References

-

Zou, G.-Y., Yao, R.-S., Wan, X.-H., Zhu, H.-X., & He, H.-B. (2007). Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationOf 2,4-Dimethyl BenzoicAcid UsingKMnO4. Organic Chemistry: An Indian Journal, 3(3), 126-129. Link

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Zou, G.-Y., Yao, R.-S., Wan, X.-H., Zhu, H.-X., & He, H.-B. (2007). Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationOf 2,4-Dimethyl BenzoicAcid UsingKMnO4. Trade Science Inc.Link

-

Zou, G.-Y., Yao, R.-S., Wan, X.-H., Zhu, H.-X., & He, H.-B. (2007). Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationOf 2,4-Dimethyl BenzoicAcid UsingKMnO4. Revistas de pesquisa, científicas e acadêmicas | Diários TSI. Link

-

Iacomi, P., Bîrcă, A. C., & Tuchilus, C. (2021). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Materials, 14(19), 5765. Link

-

Wang, S., Wang, J., & Li, Y. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. Link

-

Wikipedia contributors. (2024, October 26). Terephthalic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Guo, J., Wu, S., & He, M. (2008). Solubility of Terephthalic Acid in Aqueous N-Methyl Pyrrolidone and N,N-Dimethyl Acetamide Solvents at (303.2 to 363.2) K. Journal of Chemical & Engineering Data, 53(5), 1250–1252. Link

-

Solubility of Things. (n.d.). Terephthalic Acid. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. mono-Methyl terephthalate | 1679-64-7 [chemicalbook.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Tetrafluoroterephthalic acid [webbook.nist.gov]

- 5. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TEREPHTHALIC ACID 2-HYDROXYETHYL METHYL ESTER | 3645-00-9 [chemicalbook.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data of 2-Methylterephthalic acid, a key organic intermediate in the synthesis of various polymers and pharmaceutical compounds. Understanding its structural features through spectroscopic techniques is paramount for quality control, reaction monitoring, and the rational design of novel molecules. This document delves into the theoretical underpinnings and practical application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy for the unambiguous characterization of this compound.

Molecular Structure and Spectroscopic Rationale

This compound (C₉H₈O₄) is a disubstituted benzene derivative with a methyl group and two carboxylic acid groups at positions 2, 1, and 4, respectively. This substitution pattern leads to a unique electronic environment for each proton and carbon atom, resulting in a distinct spectroscopic fingerprint. The strategic application of NMR and FT-IR spectroscopy allows for the precise mapping of these atoms and the identification of key functional groups, thereby confirming the compound's identity and purity.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following protocols are recommended for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Solvent Selection: this compound is poorly soluble in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve polar carboxylic acids and its relatively simple residual solvent peaks that do not interfere with the analyte's signals.

Step-by-Step Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for Sample Preparation: As a solid compound, this compound can be effectively analyzed using the KBr pellet method. This technique involves dispersing the analyte in a dry potassium bromide matrix, which is transparent to infrared radiation in the typical analysis range. This minimizes scattering effects and produces a high-quality transmission spectrum.

Step-by-Step Protocol for FT-IR (KBr Pellet Method):

-

Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. In a separate, dry mortar, grind approximately 200 mg of spectroscopic grade KBr to a fine powder.

-

Mixing: Add the powdered this compound to the KBr and mix thoroughly until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic Data and Interpretation

Note: The following spectral data is based on typical values for similar compounds and may vary slightly depending on experimental conditions. Definitive assignments should be confirmed with authentic reference spectra where available.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 2H | Carboxylic Acid Protons (-COOH) |

| ~8.05 | Doublet | 1H | Aromatic Proton (H-3) |

| ~7.90 | Doublet | 1H | Aromatic Proton (H-5) |

| ~7.70 | Singlet | 1H | Aromatic Proton (H-6) |

| ~2.60 | Singlet | 3H | Methyl Protons (-CH₃) |

Interpretation:

The most downfield signal, a broad singlet around 13.0 ppm, is characteristic of the acidic protons of the two carboxylic acid groups. The broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent. The aromatic region displays three distinct signals. The doublet at approximately 8.05 ppm can be assigned to the proton at the C-3 position, which is deshielded by the adjacent carboxylic acid group. The doublet around 7.90 ppm corresponds to the proton at the C-5 position. The singlet at approximately 7.70 ppm is assigned to the proton at the C-6 position. The upfield singlet at around 2.60 ppm is characteristic of the methyl group protons.

¹³C NMR Spectroscopy

Expected Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Carboxylic Acid Carbonyl (C-1 COOH) |

| ~167.5 | Carboxylic Acid Carbonyl (C-4 COOH) |

| ~138.0 | Aromatic Carbon (C-2) |

| ~134.5 | Aromatic Carbon (C-4) |

| ~132.0 | Aromatic Carbon (C-1) |

| ~131.0 | Aromatic Carbon (C-5) |

| ~130.0 | Aromatic Carbon (C-6) |

| ~129.0 | Aromatic Carbon (C-3) |

| ~21.0 | Methyl Carbon (-CH₃) |

Interpretation:

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The two signals in the downfield region, around 168.0 and 167.5 ppm, are assigned to the carbonyl carbons of the two carboxylic acid groups. The six signals in the range of approximately 129.0 to 138.0 ppm correspond to the aromatic carbons. The specific assignments are based on the expected electronic effects of the substituents. The carbon attached to the methyl group (C-2) is expected to be the most downfield of the aromatic carbons due to the substitution effect. The most upfield signal, around 21.0 ppm, is attributed to the methyl carbon.

FT-IR Spectroscopy

Expected Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1610, ~1500 | Medium | C=C stretch (Aromatic Ring) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1300 | Strong | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~850 | Medium | C-H bend (out-of-plane) |

Interpretation:

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional groups. A very broad and strong band extending from approximately 3300 to 2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The strong, sharp absorption at around 1700 cm⁻¹ is assigned to the C=O stretching of the carboxylic acid dimer. The presence of the aromatic ring is confirmed by the C-H stretching vibrations around 3050 cm⁻¹ and the C=C stretching bands around 1610 and 1500 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid groups also give rise to strong to medium intensity bands in the fingerprint region.

Correlation of Structure and FT-IR Absorptions

Caption: Relationship between functional groups and key FT-IR absorptions.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and comprehensive characterization of this compound. The data presented in this guide, including detailed experimental protocols and spectral interpretations, serves as a valuable resource for researchers and scientists in confirming the identity, purity, and structural integrity of this important chemical compound. Adherence to the described methodologies will ensure the generation of reliable and reproducible spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

- Note: As specific experimental spectra for this compound were not found in publicly available databases during the generation of this guide, the presented data is based on established principles of spectroscopy and data for analogous compounds. For definitive analysis, comparison with a certified reference standard is recommended.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. This compound. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Solubility of 2-Methylterephthalic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methylterephthalic Acid in Organic Solvents

Foreword: Navigating the Data Gap

In the realm of chemical and pharmaceutical development, precise solubility data is the bedrock upon which processes like crystallization, purification, and formulation are built. For this compound, a key building block in the synthesis of specialty polymers and a potential component in advanced materials, a comprehensive public dataset on its solubility in common organic solvents is notably absent. This guide, therefore, takes a dual approach. Firstly, it provides an inferred solubility profile based on first principles and data from structurally analogous compounds. Secondly, and more critically, it equips you, the researcher, with the detailed experimental methodology required to generate this crucial data in your own laboratory setting. This empowers direct, accurate measurements tailored to your specific process conditions.

Introduction to this compound

This compound (2-MTA), also known as 2-methyl-1,4-benzenedicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1][2] Its structure, featuring both a methyl group and two carboxylic acid functionalities on a benzene ring, dictates its physical and chemical properties, including its solubility.[1] As a derivative of terephthalic acid, it is of significant interest in the synthesis of metal-organic frameworks (MOFs) and specialty polyesters where the methyl group can be used to fine-tune the material's properties.[3] A thorough understanding of its solubility is paramount for designing, controlling, and optimizing synthetic and purification processes.

Key Properties of this compound:

-

CAS Number: 5156-01-4[4]

-

Appearance: White to light yellow powder or crystals

-

pKa: 3.38 (Predicted)[4]

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] The solubility of a solid solute like 2-MTA in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polarity and Hydrogen Bonding: 2-MTA is a polar molecule due to the presence of two carboxylic acid groups, which are capable of acting as both hydrogen bond donors and acceptors. The rigid benzene ring and the non-polar methyl group contribute to its overall molecular character. For dissolution to occur, the solvent molecules must overcome the strong hydrogen bonds and π-stacking interactions between 2-MTA molecules in the crystal lattice.

-

Solvent Selection:

-

Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the carboxylic acid groups of 2-MTA, potentially leading to moderate solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors.[6] They can effectively disrupt the self-association of carboxylic acids, and for this reason, the parent compound, terephthalic acid, shows its highest solubility in these solvents.[7] It is highly probable that 2-MTA will also exhibit significant solubility in these solvents.

-

Non-polar Solvents (e.g., hexane, toluene): Due to the high polarity of the carboxylic acid groups, 2-MTA is expected to have very low solubility in non-polar solvents.

-

-

Temperature Effect: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of 2-MTA is expected to increase with increasing temperature.[7] This relationship is fundamental for developing crystallization-based purification methods.

Inferred Solubility Profile of this compound

-

Comparison with Terephthalic Acid (PTA): PTA is known for its low solubility in water and most common organic solvents, a characteristic attributed to its highly stable, hydrogen-bonded crystal structure.[7] However, it is appreciably soluble in highly polar aprotic solvents like DMSO and DMF.[6][7][8] The presence of the methyl group in 2-MTA introduces a slight increase in the non-polar character of the molecule. This may slightly decrease its solubility in highly polar solvents compared to PTA, while potentially marginally increasing its solubility in solvents of intermediate polarity. However, the dominant factor will remain the powerful hydrogen bonding capabilities of the two carboxylic acid groups.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents.

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Excellent hydrogen bond acceptors capable of disrupting the strong solute-solute interactions, similar to terephthalic acid.[6][7] |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but may be less effective at breaking down the crystal lattice compared to polar aprotic solvents. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | May exhibit some solubility, but likely less than in highly polar solvents. |

| Non-polar | Hexane, Toluene | Very Low | Significant mismatch in polarity between the solute and solvent. |

Disclaimer: This table presents an inferred profile based on chemical principles and data from analogous compounds. It is not a substitute for experimental data. Researchers must experimentally determine solubility for their specific application.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, the isothermal equilibrium method (often referred to as the shake-flask method) followed by gravimetric analysis is a robust and widely used technique.[9]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 2-MTA solubility.

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of sealed vials or flasks, each containing a known mass or volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the sealed containers in a thermostatic shaker bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixtures for a sufficient duration to ensure solid-liquid equilibrium is reached. A period of 24 to 48 hours is typically recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the containers to rest in the thermostatic bath for several hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. The filter should also be pre-heated to the experimental temperature.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This is typically done in a vacuum oven at a temperature high enough to ensure solvent removal but low enough to prevent sublimation or decomposition of the 2-MTA.

-

Once all the solvent has been removed, cool the vial in a desiccator and weigh it again. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2-MTA is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the solution minus the final mass of the vial with the residue.

-

Solubility (S) is typically expressed as grams of solute per 100 grams of solvent: S = (mass of dissolved 2-MTA / mass of solvent) * 100

-

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at various temperatures, thermodynamic models can be used to correlate the data and to calculate important thermodynamic properties of the dissolution process, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution.

Commonly used models include:

-

The modified Apelblat equation: A semi-empirical model that is widely used to correlate solubility with temperature.

-

The van 't Hoff equation: Relates the change in the natural logarithm of the mole fraction solubility to the reciprocal of the absolute temperature.

-

Activity coefficient models (e.g., NRTL, UNIQUAC): These are more complex models that can describe the non-ideal behavior of the solution.

The application of these models allows for the interpolation of solubility at temperatures not experimentally tested and provides deeper insight into the thermodynamics of the solute-solvent interactions.

Practical Applications in Research and Development

-

Crystallization Process Design: Knowledge of the solubility curve is essential for designing cooling crystallization processes, selecting anti-solvents, and optimizing yield and crystal purity.

-

Solvent Selection for Synthesis: Choosing a solvent in which reactants are sufficiently soluble but the desired product has lower solubility at a given temperature can facilitate product isolation.

-

Formulation Development: In drug development, solubility in various pharmaceutically acceptable solvents is a critical parameter for developing stable and bioavailable formulations.

Safety and Handling

When working with this compound and organic solvents, adherence to good laboratory practice is essential.

-

This compound:

-

Organic Solvents:

-

Many organic solvents are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each solvent before use.

-

Handle flammable solvents in a fume hood and away from ignition sources.

-

Conclusion

While a comprehensive public database for the solubility of this compound is currently lacking, this guide provides the necessary framework for researchers to address this gap. By combining a theoretical understanding of solubility principles with a robust experimental protocol, scientists and drug development professionals can generate the high-quality, specific data required for their work. The inferred solubility profile serves as a starting point for solvent screening, but it is the empirical data generated through the methods described herein that will ultimately enable the precise control and optimization of processes involving this versatile compound.

References

-

Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether - ResearchGate. Available from: [Link]

-

5156-01-4 | this compound - Capot Chemical. Available from: [Link]

-

Solubility measurement and correlation of 2-aminoterephthalic acid in eight alcoholic solvents at different temperatures - Universiteit Gent. Available from: [Link]

-

This compound - H2MT / H2BDC-Me - SIKÉMIA. Available from: [Link]

-

Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K - ResearchGate. Available from: [Link]

-

Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K - Semantic Scholar. Available from: [Link]

-

Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC - NIH. Available from: [Link]

-

This compound | C9H8O4 | CID 228086 - PubChem. Available from: [Link]

-

Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone - ResearchGate. Available from: [Link]

-

Solubility of Terephthalic Acid in Aqueous N-Methyl Pyrrolidone and N,N-Dimethyl Acetamide Solvents at (303.2 to 363.2) K | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - H2MT / H2BDC-Me ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - H2MT / H2BDC-Me - SIKÉMIA [sikemia.com]

- 4. Page loading... [guidechem.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5156-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Thermal stability and decomposition of 2-Methylterephthalic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Methylterephthalic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (C₉H₈O₄), a substituted aromatic dicarboxylic acid.[1][2] Intended for researchers, chemists, and materials scientists, this document synthesizes theoretical principles with practical, field-proven methodologies for thermal analysis. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust analytical framework by drawing authoritative parallels with its parent compound, terephthalic acid (TPA). We will explore the anticipated decomposition pathways, the influence of the methyl substituent on thermal stability, and provide a detailed, self-validating protocol for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Significance of Thermal Properties

This compound serves as a valuable building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and specialty chemicals. In these applications, the material's response to thermal stress is a critical performance parameter. Understanding the onset of decomposition, the nature of evolved gaseous products, and potential phase transitions is paramount for:

-

Defining Processing Limits: Establishing safe temperature windows for synthesis, polymerization, and extrusion processes.

-

Predicting Material Lifespan: Assessing long-term stability for materials intended for high-temperature applications.

-

Ensuring Quality Control: Identifying impurities or variations in crystalline structure through characteristic thermal signatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for this characterization. TGA precisely measures changes in mass as a function of temperature, while DSC quantifies the heat flow associated with thermal events, allowing for the concurrent measurement of both decomposition reactions and phase changes.[3][4][5]

Analytical Framework: Learning from Terephthalic Acid (TPA)

To construct a predictive model for this compound, we first examine the well-documented thermal behavior of its structural precursor, terephthalic acid.

Thermal Profile of Terephthalic Acid

Studies utilizing TGA/DTA show that terephthalic acid is thermally stable in an inert atmosphere up to approximately 276°C.[6] A significant and rapid weight loss is observed above this temperature, which is primarily attributed to sublimation, with complete decomposition occurring around 382°C.[6] DSC analysis reveals a strong endothermic peak near 370°C, corresponding to the melting and sublimation events.[7]

Decomposition Mechanism of Terephthalic Acid

At elevated temperatures (e.g., >445°C), the decomposition of TPA proceeds via a free-radical mechanism.[6][8] The primary and most probable initial step is the decarboxylation of one carboxylic acid group to form benzoic acid and carbon dioxide.[6][9]

Proposed Primary Decomposition Step for TPA: C₆H₄(COOH)₂ → C₆H₅COOH + CO₂

Further heating leads to more complex fragmentation. Pyrolysis-GC/MS studies at 764°C have identified a range of products, including benzene, 1,1'-biphenyl, phenol, toluene, and benzaldehyde, indicating subsequent cleavage of the second carboxylic group and radical-induced aromatic coupling reactions.[6]

Predicted Thermal Behavior of this compound

The introduction of a methyl group onto the aromatic ring is expected to influence the thermal stability and decomposition pathway.

Influence of the Methyl Group

-

Inductive Effect: The electron-donating nature of the methyl group may slightly alter the bond dissociation energies within the aromatic ring and attached carboxyl groups.

-

Steric Hindrance: The methyl group's proximity to a carboxylic acid function could influence intermolecular hydrogen bonding, potentially affecting the sublimation temperature and crystal packing.

-

Alternative Reaction Site: The methyl group itself presents a site for oxidative attack if the analysis is performed in an oxygen-containing atmosphere, which would introduce additional decomposition steps at lower temperatures compared to an inert environment.

Hypothesized Decomposition Pathway

In an inert (pyrolytic) atmosphere, the decomposition of this compound is likely to initiate similarly to TPA, via decarboxylation. The two carboxylic acid groups are chemically non-equivalent, and the loss of either would lead to the formation of an isomeric toluic acid (m-toluic acid or p-toluic acid). The most probable initial step is the loss of a CO₂ molecule. Subsequent decomposition at higher temperatures would involve the loss of the second carboxyl group and potential fragmentation of the methyl group.

The diagram below illustrates the proposed logical flow of this decomposition.

Caption: Proposed decomposition pathway for this compound.

Experimental Protocol: TGA-DSC Analysis

This section provides a robust, step-by-step methodology for the simultaneous TGA-DSC analysis of this compound. This protocol is designed to yield high-quality, reproducible data.

Instrument & Sample Preparation

-

Instrument Calibration: Calibrate the TGA balance and DSC heat flow signal using certified standards for mass and temperature (e.g., indium for temperature, calcium oxalate for mass loss). This is a foundational step for data trustworthiness.[10]

-

Sample Preparation: Use a high-purity, powdered sample of this compound to ensure uniform heating and eliminate mass transfer limitations.[11]

-

Crucible Selection: Use a clean, inert TGA crucible (e.g., alumina). Accurately weigh approximately 3-7 mg of the sample. A smaller mass minimizes thermal gradients within the sample.

-

Atmosphere: The furnace must be purged with a high-purity inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment.[11]

TGA-DSC Experimental Parameters

-

Isothermal Hold: Begin with a brief isothermal hold at a temperature slightly above ambient (e.g., 30°C) for 5 minutes to allow the sample and furnace to equilibrate.

-

Heating Ramp: Heat the sample from 30°C to 600°C.

-

Rationale for Heating Rate: A rate of 10°C/min is a standard choice that balances resolution and experimental time. Slower rates (e.g., 5°C/min) can better resolve closely occurring thermal events but increase run time.[11]

-

Rationale for Final Temperature: 600°C is chosen to ensure the complete decomposition of the organic structure, leaving behind any potential inorganic residue.

-

-

Data Acquisition: Continuously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

The logical workflow for this experimental design is crucial for obtaining reliable data.

Caption: Experimental workflow for TGA-DSC analysis.

Data Presentation and Interpretation

While a specific, public-domain TGA curve for this compound is not available, we can predict the expected quantitative results based on its molecular structure (M.W. = 180.16 g/mol ).[1][2] The following table summarizes the hypothetical data from the TGA experiment described above.

| Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Associated Event |

| < 150 | < 1% | - | Loss of adsorbed moisture/volatiles |

| 250 - 380 | ~24.4% | 24.98% | Stage 1: Decarboxylation (Loss of first CO₂ molecule) |

| 380 - 550 | ~24.4% | 24.98% | Stage 2: Decarboxylation (Loss of second CO₂ molecule) & Fragmentation |

| > 550 | ~50% | - | Stage 3: Decomposition of aromatic ring structure |

Interpretation:

-

Stage 1: The initial major weight loss is attributed to the cleavage of one carboxylic acid group, releasing carbon dioxide (CO₂). The DSC curve should show a corresponding endothermic or exothermic event.

-

Stage 2 & 3: These subsequent weight losses involve the removal of the second CO₂ group and the breakdown of the resulting toluene-like intermediate, eventually leading to a small amount of carbonaceous residue at the final temperature.

Conclusion

This guide establishes a scientifically grounded framework for understanding and analyzing the thermal stability of this compound. By leveraging data from the parent compound, terephthalic acid, we predict a multi-stage decomposition process initiated by decarboxylation. The provided experimental protocol offers a reliable, self-validating methodology for researchers to generate high-quality TGA-DSC data. This approach, combining predictive analysis with rigorous experimental design, is essential for the successful application of this compound in the development of thermally robust materials.

References

- Mucha, M., & Królikowski, Z. (1998). Kinetic analysis of the transformation of phthalate esters in a series of stoichiometric reactions in anaerobic wastes. PubMed.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]

-

Elmas Kimyonok, A. B., & Ulutürk, M. (2015). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. ResearchGate. [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) data for: (a) TPA; (b) IPA; and (c) PA. [Link]

-

Tonti, S. (2018). Methyl acetate: by-product in the terephthalic acid production process. Mechanisms and rates of formation and decomposition in oxidation. ResearchGate. [Link]

-

MDPI. (n.d.). Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

ResearchGate. (n.d.). Initiation mechanism of terephthalic polyester decomposition containing a flexible segment. [Link]

-

Dębska, B., & Dziadczyk, P. (2022). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One. [Link]

Sources

- 1. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - H2MT / H2BDC-Me ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Acidity and pKa Values of 2-Methylterephthalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylterephthalic acid, a substituted aromatic dicarboxylic acid, serves as a critical building block in the synthesis of advanced polymers and functional materials. Its utility is deeply rooted in its physicochemical properties, particularly its acidity, which is quantified by its acid dissociation constants (pKa values). This guide provides a comprehensive analysis of the structural and electronic factors governing the acidity of this compound. We delve into the theoretical underpinnings of substituent effects on aromatic carboxylic acids, offer a comparative analysis with related compounds, present detailed protocols for both experimental and computational pKa determination, and synthesize this information to provide actionable insights for professionals in materials science and drug development.

The Theoretical Framework of Acidity in Aromatic Dicarboxylic Acids

The acidity of a carboxylic acid is a measure of its ability to donate a proton (H⁺) in solution. This equilibrium is described by the acid dissociation constant, Ka, or more conveniently, its negative logarithm, pKa. A lower pKa value signifies a stronger acid. For aromatic acids like benzoic acid and its derivatives, the acidity is profoundly influenced by the nature and position of substituents on the benzene ring.

Electronic and Steric Effects of Substituents

The stability of the carboxylate anion (R-COO⁻) formed upon deprotonation is the primary determinant of acidity. Substituents influence this stability through two main electronic mechanisms:

-

Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and relates to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) possess a -I effect, pulling electron density away from the carboxylate group, thereby dispersing the negative charge and stabilizing the anion. This increases acidity (lowers pKa). Conversely, electron-donating groups (EDGs) have a +I effect, pushing electron density towards the carboxylate, which destabilizes the anion by intensifying the negative charge and thus decreases acidity (raises pKa). The methyl group (-CH₃) is a classic example of a group with a weak +I effect.

-

Resonance Effect (-R/+R): This effect involves the delocalization of π-electrons across the aromatic system. Substituents with lone pairs or π-bonds can donate or withdraw electron density via resonance. The methyl group exhibits a weak electron-donating resonance effect (+R) through hyperconjugation.

For this compound, the methyl group acts as an EDG. Its presence is expected to decrease the overall acidity compared to the parent terephthalic acid molecule.

Dissociation Equilibria and pKa Values of this compound

As a diprotic acid, this compound undergoes a two-step dissociation in aqueous solution. The presence of the methyl group at the 2-position introduces asymmetry, making the two carboxylic acid groups electronically distinct.

The dissociation steps are as follows:

-

First Dissociation (pKa₁): Release of the first proton from either the C1- or C4-carboxyl group.

-

Second Dissociation (pKa₂): Release of the second proton from the resulting monoanion.

Caption: Stepwise dissociation of this compound.

Analysis of Substituent Effects on pKa₁ and pKa₂

The methyl group is ortho to the C1-carboxyl group and meta to the C4-carboxyl group.

-

Influence on pKa₁: The first proton to be lost will be from the more acidic of the two carboxyl groups. The electron-donating inductive effect (+I) of the methyl group slightly destabilizes the carboxylate anion at both positions. However, the effect is stronger at the closer ortho position than the meta position. This would suggest the C4-proton is more acidic. Therefore, pKa₁ is primarily governed by the dissociation of the carboxyl group at the C4 position.

-

Influence on pKa₂: After the first deprotonation (likely at C4), the molecule carries a negative charge, making the second proton at C1 much harder to remove. This results in pKa₂ being significantly higher than pKa₁. The electron-donating methyl group further contributes to making the second deprotonation less favorable.

Quantitative pKa Data

While extensive experimental data for this compound is not widely published, computational predictions provide valuable estimates.

| Compound | pKa₁ | pKa₂ | Source |

| Benzoic Acid | 4.20 | - | [1][2][3] |

| Terephthalic Acid | 3.51 - 3.54 | 4.46 | [4][5][6] |

| This compound | 3.38 ± 0.25 (Predicted) | N/A | [7] |

Data Interpretation: The predicted pKa value for this compound (pKa₁ ≈ 3.38) is slightly lower than that of terephthalic acid (pKa₁ ≈ 3.51).[4][6][7] This seems counterintuitive, as an electron-donating methyl group is expected to decrease acidity. This highlights a limitation of general chemical principles versus specific molecular calculations, where complex steric and solvation effects, often termed the "ortho effect," can lead to unexpected outcomes. The prediction suggests that the interplay of factors in the solvated molecule may lead to a slight stabilization of the initial monoanion. However, it is crucial to recognize the uncertainty associated with this predicted value. The second pKa value (pKa₂) is expected to be higher than that of terephthalic acid (~4.46) due to the combined effects of the existing negative charge and the electron-donating methyl group.[4]

Methodologies for pKa Determination

Accurate pKa determination is essential for chemical characterization and modeling. Both experimental and computational methods provide robust pathways to these values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly reliable and self-validating method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Principle: The pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal. This corresponds to the midpoint of the buffer region on the titration curve, specifically at the half-equivalence point.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 50-100 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. Gentle heating or the addition of a small amount of a co-solvent like ethanol may be necessary to ensure complete dissolution.

-

Prepare a standardized solution of a strong base titrant, typically ~0.1 M Sodium Hydroxide (NaOH).

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the experimental temperature.

-

-

Titration:

-

Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL) using a burette.

-

After each addition, allow the solution to stabilize and record both the volume of titrant added and the corresponding pH reading.

-

Continue the titration well past the second equivalence point, observing two distinct "jumps" in pH.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the two equivalence points (V_eq1 and V_eq2), which are the points of maximum slope. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volume of titrant required to reach the half-equivalence points are V_eq1 / 2 and (V_eq1 + V_eq2) / 2.

-

Read the pH from the titration curve at these half-equivalence volumes. These pH values correspond directly to pKa₁ and pKa₂, respectively.

-

Caption: Workflow for pKa determination via potentiometric titration.

Computational Protocol: Theoretical pKa Prediction

Computational chemistry offers a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is impractical.[8]

Principle: The pKa is related to the Gibbs free energy change (ΔG) of the dissociation reaction in solution. Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energies of the protonated and deprotonated species in both the gas phase and in solution, the latter being modeled using a continuum solvation model (like SMD or COSMO).[9][10]

General Workflow:

-

Structure Optimization: The 3D structures of the acidic molecule (HA) and its conjugate base (A⁻) are computationally optimized to find their lowest energy conformations.

-

Energy Calculation: High-level ab initio or DFT calculations are performed to determine the electronic energies of the optimized structures in the gas phase.[8]

-

Solvation Energy Calculation: A continuum solvation model is applied to calculate the free energy of transferring each species from the gas phase into the solvent (water).

-

pKa Calculation: The pKa is calculated using the thermodynamic cycle below, which relates the free energy of dissociation in solution to the gas-phase energies and solvation energies.

Implications for Research and Development

-

Drug Development: The pKa values of a molecule are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A molecule's charge state at physiological pH (typically 7.4) dictates its solubility, ability to cross cell membranes, and potential to bind to target receptors. Understanding the acidity of this compound is vital if it is being considered as a linker or scaffold in a potential therapeutic agent.

-

Materials Science: In polymerization reactions, the reactivity of the carboxylic acid groups is influenced by their acidity. The distinct pKa values of the two carboxyl groups in this compound could potentially be exploited for sequential or selective polymerization, enabling the synthesis of polymers with precisely controlled architectures and properties.

Conclusion

The acidity of this compound is a nuanced property governed by the interplay of the inductive and resonance effects of its methyl substituent, as well as its position relative to the two carboxylic acid groups. While the electron-donating nature of the methyl group would typically suggest a decrease in acidity compared to terephthalic acid, computational predictions indicate a more complex scenario, possibly influenced by steric and solvation phenomena. This guide has outlined the fundamental principles, provided the best available quantitative data, and detailed robust experimental and computational protocols for pKa determination. For researchers and developers, a thorough understanding of these principles is paramount for leveraging the unique chemical properties of this compound in the rational design of novel drugs and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7489, Terephthalic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]

-

ChemBK (n.d.). Terephthalic acid. Retrieved from [Link]

-

OWL (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25 C. Retrieved from [Link]

-

University of California, Davis (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

Proprep (n.d.). What is the pKa of benzoic acid? Retrieved from [Link]

-

CLAS (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Joshi, A., Alipourasiabi, N., Vinnakota, K., & Lawrence, J. G. (2021). Predicted values of pK a for terephthalic acid (TPA) and 2,5-furandicarboxylic acid (FDCA) and comparison to reported values. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange (2022). Comparing acidic strength of phthalic acid isomers. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228086, this compound. Retrieved from [Link]

-

Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2014). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 2, e333. Retrieved from [Link]

-

Organic Chemistry Data (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

Wikipedia (n.d.). Terephthalic acid. Retrieved from [Link]

-

Gangarapu, S., & Green, W. H. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Retrieved from [Link]

-

Tummanapelli, A. K., & Vasudevan, S. (2015). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers. Physical Chemistry Chemical Physics, 17(9), 6383-6388. Retrieved from [Link]

-

Semantic Scholar (n.d.). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers. Retrieved from [Link]

-

Chemistry LibreTexts (2024). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

-

Zou, G.-Y., Yao, R.-S., Wan, X.-H., Zhu, H.-X., & He, H.-B. (2007). A simple and environmental-friendly procedure to synthesize 2-methyl terephthalic acid by selectively oxidizing 2, 4-dimethylbenzoic acid. Organic CHEMISTRY, 2(2), 117-121. Retrieved from [Link]

-

Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Spectroscopic, Potentiometric and Conductometric Titrations. Journal of Applied Solution Chemistry and Modeling, 4(1), 7-16. Retrieved from [Link]

Sources

- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 3. global.oup.com [global.oup.com]

- 4. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Terephthalic acid CAS#: 100-21-0 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 2-Methylterephthalic Acid: From Discovery to Modern Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylterephthalic acid, a substituted aromatic dicarboxylic acid, has emerged as a valuable building block in the synthesis of advanced polymers, specialty materials, and potentially as an intermediate in pharmaceuticals. The introduction of a methyl group onto the terephthalic acid backbone imparts unique steric and electronic properties, influencing molecular architecture and final material characteristics. This guide provides a comprehensive overview of the historical synthesis of this compound, details modern and efficient synthetic protocols, and explores its applications, with a particular focus on polymer chemistry and its prospective role in drug development.

Introduction: The Significance of a Methyl Group